![molecular formula C16H13FN2O2S B5131383 2-[(4-fluorobenzyl)thio]-5-(2-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B5131383.png)
2-[(4-fluorobenzyl)thio]-5-(2-methoxyphenyl)-1,3,4-oxadiazole
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Overview
Description
2-[(4-fluorobenzyl)thio]-5-(2-methoxyphenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as FBMOX and is a member of the oxadiazole family.
Mechanism of Action
The mechanism of action of FBMOX is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. In medicinal chemistry, FBMOX has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In materials science, FBMOX has been used as a cross-linking agent to form strong and stable polymers.
Biochemical and Physiological Effects:
FBMOX has been shown to have a range of biochemical and physiological effects. In medicinal chemistry, FBMOX has been shown to reduce inflammation, inhibit tumor growth, and kill bacteria. In materials science, FBMOX has been used to improve the mechanical and thermal properties of polymers. In agriculture, FBMOX has been used to control fungal and insect infestations.
Advantages and Limitations for Lab Experiments
FBMOX has several advantages for use in lab experiments, including its ease of synthesis, stability, and versatility. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on FBMOX, including its potential use as a therapeutic agent for various diseases, its use in the development of new materials, and its potential as a tool for studying biological systems. Additionally, further research is needed to fully understand the mechanism of action of FBMOX and its potential toxicity.
Synthesis Methods
FBMOX can be synthesized using a variety of methods, including the reaction of 2-amino-5-(2-methoxyphenyl)-1,3,4-oxadiazole with 4-fluorobenzyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to FBMOX by heating in a solvent.
Scientific Research Applications
FBMOX has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, FBMOX has been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. In materials science, FBMOX has been used as a building block for the synthesis of novel polymers and materials. In agriculture, FBMOX has been used as a fungicide and insecticide.
properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c1-20-14-5-3-2-4-13(14)15-18-19-16(21-15)22-10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKZMEJAIUNPMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)SCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole |
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